molecular formula C5H12ClNO B1404006 (R)-1-Tetrahydrofuran-3-ylmethanamine CAS No. 1048962-82-8

(R)-1-Tetrahydrofuran-3-ylmethanamine

Cat. No.: B1404006
CAS No.: 1048962-82-8
M. Wt: 137.61 g/mol
InChI Key: LZHYUVOFRJAJKS-NUBCRITNSA-N
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Description

®-1-Tetrahydrofuran-3-ylmethanamine is an organic compound that features a tetrahydrofuran ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Tetrahydrofuran-3-ylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as tetrahydrofuran.

    Functional Group Introduction:

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods

In an industrial setting, the production of ®-1-Tetrahydrofuran-3-ylmethanamine may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent product quality and yield.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

®-1-Tetrahydrofuran-3-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Tetrahydrofuran-3-ylmethanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of similar amine-containing molecules in biological systems.

Medicine

In medicinal chemistry, ®-1-Tetrahydrofuran-3-ylmethanamine is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional group compatibility make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-1-Tetrahydrofuran-3-ylmethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    Protein Binding: Forming complexes with proteins, which can alter their function or stability.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Tetrahydrofuran-3-ylmethanamine: The enantiomer of the compound, which may exhibit different biological activities due to its chirality.

    Tetrahydrofuran-2-ylmethanamine: A structural isomer with the methanamine group attached at a different position on the tetrahydrofuran ring.

    Pyrrolidinylmethanamine: A similar compound with a pyrrolidine ring instead of a tetrahydrofuran ring.

Uniqueness

®-1-Tetrahydrofuran-3-ylmethanamine is unique due to its specific chiral configuration and the presence of both a tetrahydrofuran ring and a methanamine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[(3R)-oxolan-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINJIXGRSTYIHP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048962-82-8
Record name (R)-1-Tetrahydrofuran-3-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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